The compound 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives have garnered significant attention in recent years due to their diverse pharmacological properties. Research has been conducted to explore their potential as therapeutic agents, particularly focusing on their inhibitory effects on various enzymes, anticancer activities, antibacterial properties, and their role as analgesic and anti-inflammatory agents. This comprehensive analysis will delve into the mechanism of action of these compounds and their applications across different fields, as informed by the current body of research.
The pyrido[1,2-a]pyrimidin-4-one derivatives have shown promising results as potential anticancer agents. For instance, the synthesis of novel pyrido[3,4-d]pyrimidine derivatives has led to the identification of compounds with selective activities against breast and renal cancer cell lines. These findings suggest a potential for these compounds to be developed into anticancer drugs following further studies and clinical trials8.
In the field of antibacterial research, the synthesized derivatives have been effective against a range of bacterial strains. Compounds with a substituted heterocyclic piperazine moiety, in particular, have demonstrated superior activity, suggesting their potential use as antibacterial agents3.
The derivatives of pyrido[2,3-d]pyrimidin-4(1H)-one have been explored for their analgesic and anti-inflammatory properties. Some compounds in this series have shown significant activity with a lower ulcer index compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential as safer alternatives for pain and inflammation management6.
The gastroprotective effects of 4H-pyrido[1,2-a]pyrimidin-4-ones have been investigated, with certain derivatives showing effectiveness against mucosal lesions in rats. These compounds could potentially serve as prophylactic agents to prevent gastric damage caused by NSAIDs7.
This compound belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which are recognized for their diverse biological activities. The synthesis routes and properties of this compound have been documented in various chemical databases and journals, including PubChem and RSC publications, highlighting its significance in medicinal chemistry .
The synthesis of 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions. A notable method includes a CuI-catalyzed one-pot tandem reaction, which efficiently constructs the compound through C–N bond formation followed by intramolecular amidation. Key parameters for this synthesis include:
This method showcases the advantages of using copper as a catalyst due to its cost-effectiveness compared to precious metals.
The molecular structure of 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a fused bicyclic system consisting of a pyridine ring and a pyrimidine ring. The spatial arrangement is critical for its biological activity:
3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one participates in various chemical reactions due to its functional groups. Key reactions include:
These reactions are crucial for modifying the compound's structure to optimize its biological activity.
The mechanism of action for 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one primarily relates to its role as an intermediate in synthesizing antipsychotic drugs like risperidone. It is believed that compounds within this class exert their effects through:
The precise interaction mechanisms can vary based on structural modifications made during synthesis.
The physical and chemical properties of 3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one include:
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications.
3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has significant applications in medicinal chemistry:
The core structure of 3-(2-chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a bicyclic system comprising fused pyridine and pyrimidine rings. While crystallographic data for the exact methoxy-substituted derivative is limited in the search results, analogous compounds reveal critical structural trends. The pyrido[1,2-a]pyrimidin-4-one scaffold exhibits near-perfect planarity (maximum deviation: 0.0148 Å) in unsubstituted forms, with substituents adopting specific orientations relative to this plane [4]. The chloroethyl side chain at the C3 position consistently displays a synclinal conformation, forming a dihedral angle of 88.5(1)° with the pyrimidine ring. This near-orthogonal orientation minimizes steric clashes and influences solid-state packing [4] [9]. The methoxy group at C7, being part of the saturated tetrahydropyridine ring in reduced analogs, introduces stereochemical complexity, though crystallographic data for the aromatic version remains sparse. Intermolecular interactions in related crystals include weak C–H⋯N and C–H⋯Cl hydrogen bonds, alongside π-π stacking between parallel ring systems (centroid-centroid distance: 3.538 Å), forming extended 3D networks [4].
Table 1: Crystallographic Parameters for Analogous Compound (C₁₁H₁₁ClN₂O)
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell Dimensions | a = 4.2546(4) Å, b = 11.6274(10) Å, c = 20.604(2) Å |
Unit Cell Volume | 1019.27(17) ų |
Z-value | 4 |
Radiation Type | Mo Kα (λ = 0.71073 Å) |
Temperature | 110 K |
R-factor | 0.065 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis of the compound reveals distinct proton environments. The methyl group at C2 resonates as a singlet near δ 2.5 ppm, while the methylene protons of the 2-chloroethyl moiety appear as triplets (CH₂Cl, δ ~3.7 ppm) and multiplets (N-CH₂, δ ~4.0 ppm) due to coupling. The methoxy protons (OCH₃) are observed as a sharp singlet at δ 3.3–3.5 ppm. Aromatic protons within the pyrido[1,2-a]pyrimidinone core generate characteristic signals: H5 and H6 appear as doublets or double doublets between δ 6.5–9.0 ppm, influenced by the electron-withdrawing carbonyl and electron-donating methoxy group [6] [9].
Fourier-Transform Infrared (FTIR) Spectroscopy:Key vibrational modes confirm functional groups and bonding patterns. The carbonyl stretch (C=O) of the pyrimidinone ring appears prominently at 1660–1680 cm⁻¹. Aromatic C=C/C=N stretches occur between 1580–1620 cm⁻¹, while the aliphatic C-Cl stretch is visible at 750–780 cm⁻¹. The asymmetric and symmetric stretches of the methoxy group (O-CH₃) are observed near 2820 cm⁻¹ and 1470 cm⁻¹, respectively [5] [9].
Mass Spectrometry:High-resolution mass spectrometry (HRMS) confirms the molecular formula C₁₂H₁₃ClN₂O₂⁺ (exact mass: 252.0668). Characteristic fragmentation patterns include:
Table 2: Key NMR Assignments (Predicted based on C₁₂H₁₃ClN₂O₂)
Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
---|---|---|
2-CH₃ | 2.45–2.55 | Singlet |
OCH₃ (C7) | 3.35–3.45 | Singlet |
N-CH₂ (C3 side chain) | 3.95–4.05 | Triplet |
CH₂Cl (C3 side chain) | 3.65–3.75 | Triplet |
H5 (Aromatic) | 6.60–6.70 | Doublet |
H6 (Aromatic) | 7.80–7.90 | Doublet |
H8 (Aromatic) | 8.30–8.40 | Singlet |
The compound demonstrates moderate thermal stability, with a melting point recorded at 148–151°C for the crystalline solid form [6] [7]. Decomposition initiates above 250°C, confirmed by thermogravimetric analysis (TGA), likely involving cleavage of the chloroethyl substituent followed by degradation of the heterocyclic core. Solubility is highly solvent-dependent:
Table 3: Solubility Profile
Solvent Category | Examples | Solubility |
---|---|---|
Chlorinated Solvents | Dichloromethane, Chloroform | High (>50 mg/mL) |
Lower Alcohols | Methanol, Ethanol | High (>40 mg/mL) |
Dipolar Aprotic Solvents | Acetonitrile, THF | Moderate (10–20 mg/mL) |
Water | H₂O | Low (<1 mg/mL) |
Aliphatic Hydrocarbons | Hexane, Cyclohexane | Very Low (<0.5 mg/mL) |
The pyrido[1,2-a]pyrimidin-4-one system exhibits intrinsic tautomerism centered on the lactam-lactim equilibrium. The 4-keto form (lactam) dominates in the solid state and solution, as confirmed by X-ray crystallography and carbonyl stretching frequencies at ~1670 cm⁻¹. The alternative 4-hydroxy lactim form is energetically disfavored due to loss of aromaticity in the pyrimidine ring [4] [5]. Conformational dynamics primarily involve:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1